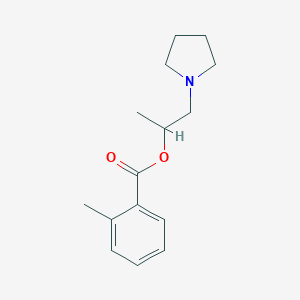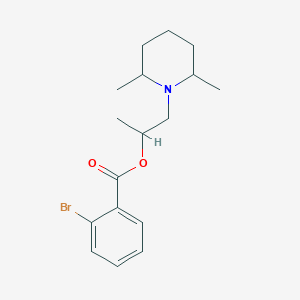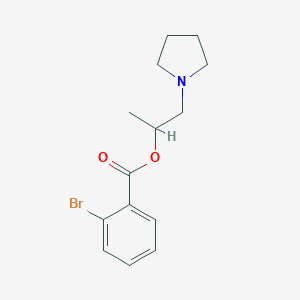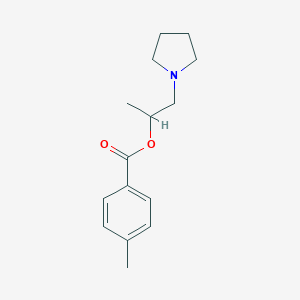![molecular formula C16H11ClN4S B294962 6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)
6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CMT-3, is a chemical compound that belongs to the class of triazolo-thiadiazoles. It has been found to have various applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a role in cancer cell invasion and metastasis, and inhibition of their activity may contribute to the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its specificity for MMPs. This allows for targeted inhibition of MMP activity without affecting other enzymes or proteins. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells. Other potential applications of this compound, such as its use in the treatment of inflammatory diseases, should also be explored.
Synthesemethoden
The synthesis of 6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chloroaniline and 4-methylphenylisothiocyanate with sodium azide and triethyl orthoformate. The resulting product is then subjected to reduction with hydrogen gas in the presence of palladium on carbon to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have potential as a cancer therapeutic agent.
Eigenschaften
Molekularformel |
C16H11ClN4S |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4S/c1-10-2-4-11(5-3-10)14-18-19-16-21(14)20-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3 |
InChI-Schlüssel |
DXOKYTDFDGSPKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[Benzyl(methyl)amino]propan-2-yl 2-bromobenzoate](/img/structure/B294884.png)


![1-[Benzyl(methyl)amino]propan-2-yl 3,5-di-tert-butylbenzoate](/img/structure/B294889.png)
![3,5-ditert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294891.png)
![3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B294892.png)
![3,5-di-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B294893.png)
![4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294897.png)

![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)

